![molecular formula C8H4Cl2F4N4 B12444216 4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine](/img/structure/B12444216.png)
4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by the presence of chlorodifluoromethyl groups and a methyl group attached to the pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of chlorodifluoromethylating agents such as (chlorodifluoromethyl)trimethylsilane in the presence of a base like potassium fluoride (KF) under microwave-assisted conditions . This method is advantageous due to its high yield and reduced reaction time compared to conventional heating procedures.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorodifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form complex molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium fluoride (KF), oxidizing agents like hydrogen peroxide (H₂O₂), and reducing agents like sodium borohydride (NaBH₄). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique chemical properties make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: The compound’s potential therapeutic properties are explored in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chlorodifluoromethyl groups can form strong interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(chlorodifluoromethyl)benzene: This compound also contains chlorodifluoromethyl groups and is used in similar applications.
(Chlorodifluoromethyl)trimethylsilane: This reagent is used in the synthesis of various difluoromethylated compounds.
2-Chloro-4,6-Bis(ethylamino)-S-Triazine: This compound is studied for its herbicidal properties and has a similar structural motif.
Uniqueness
4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine is unique due to its specific substitution pattern and the presence of both chlorodifluoromethyl and methyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H4Cl2F4N4 |
|---|---|
Molecular Weight |
303.04 g/mol |
IUPAC Name |
4,6-bis[chloro(difluoro)methyl]-3-methyl-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H4Cl2F4N4/c1-2-3-4(7(9,11)12)15-6(8(10,13)14)16-5(3)18-17-2/h1H3,(H,15,16,17,18) |
InChI Key |
OLVXHQHAEGRISA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=NC2=NN1)C(F)(F)Cl)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12444163.png)
![5-(3-Fluoro-4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12444165.png)
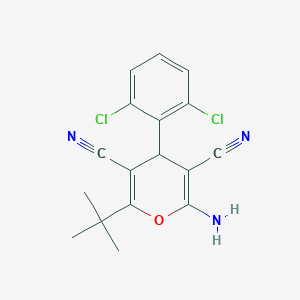
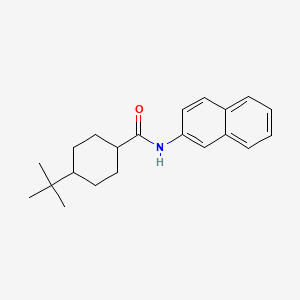
![(2-Hydroxy-5-nitro-phenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone](/img/structure/B12444178.png)
![tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate](/img/structure/B12444185.png)
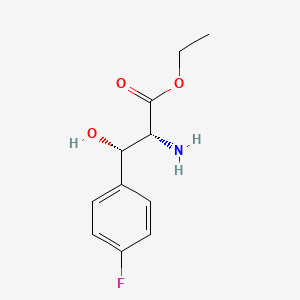
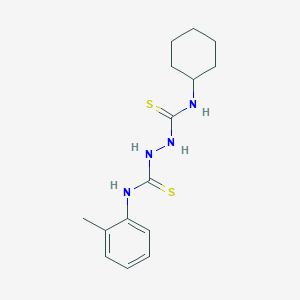
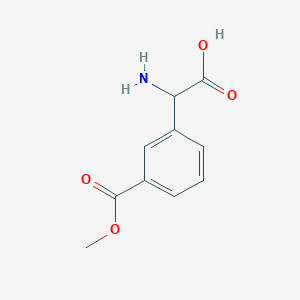

![2-iodo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide](/img/structure/B12444218.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B12444221.png)

